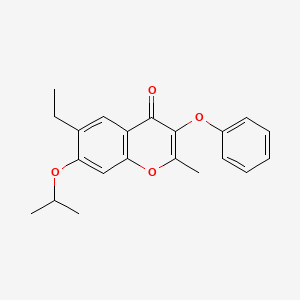

6-ethyl-2-methyl-3-phenoxy-7-(propan-2-yloxy)-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-methyl-3-phenoxy-7-(propan-2-yloxy)-4H-chromen-4-one typically involves multi-step organic synthesis techniques. A common synthetic route may include the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

Introduction of Substituents: The ethyl, methyl, phenoxy, and propan-2-yloxy groups can be introduced through various substitution reactions. For example, alkylation reactions can be used to introduce the ethyl and methyl groups, while nucleophilic aromatic substitution can be employed to attach the phenoxy group.

Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule. This may require specific catalysts and reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, could be employed to make the process more environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

6-ethyl-2-methyl-3-phenoxy-7-(propan-2-yloxy)-4H-chromen-4-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 6-ethyl-2-methyl-3-phenoxy-7-(propan-2-yloxy)-4H-chromen-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential bioactivity. Chromenones are known for their anti-inflammatory, antioxidant, and antimicrobial properties, making this compound a candidate for drug discovery and development.

Medicine

In medicine, derivatives of chromenones have been investigated for their therapeutic potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The specific biological activity of this compound would need to be evaluated through in vitro and in vivo studies.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as UV absorbers, fluorescent dyes, and polymers.

Mecanismo De Acción

The mechanism of action of 6-ethyl-2-methyl-3-phenoxy-7-(propan-2-yloxy)-4H-chromen-4-one would depend on its specific biological target. Generally, chromenones exert their effects by interacting with various molecular targets, such as enzymes, receptors, and ion channels. These interactions can modulate signaling pathways and cellular processes, leading to the observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Coumarin: A simple chromenone with known anticoagulant properties.

Warfarin: A synthetic derivative of coumarin used as an anticoagulant medication.

Umbelliferone: A naturally occurring coumarin with antioxidant and anti-inflammatory properties.

Uniqueness

6-ethyl-2-methyl-3-phenoxy-7-(propan-2-yloxy)-4H-chromen-4-one is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other chromenones. Its complex structure allows for a wide range of chemical modifications, making it a versatile compound for various applications.

Actividad Biológica

6-Ethyl-2-methyl-3-phenoxy-7-(propan-2-yloxy)-4H-chromen-4-one, a compound belonging to the flavonoid family, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a chromone backbone, which is known for its ability to interact with various biological targets. The specific functional groups contribute to its lipophilicity and potential bioactivity.

Biological Activities

1. Antioxidant Activity

Research indicates that flavonoids exhibit significant antioxidant properties, which can protect cells from oxidative stress. This compound has been shown to scavenge free radicals effectively, thereby reducing oxidative damage in biological systems. This activity is crucial for preventing chronic diseases associated with oxidative stress, including cancer and cardiovascular diseases.

2. Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens. Studies have shown that it inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways, making it a candidate for developing new antimicrobial agents.

3. Anticancer Properties

Several studies have evaluated the anticancer potential of this compound. In vitro experiments have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's ability to modulate signaling pathways related to cell proliferation and survival is believed to underlie its anticancer effects.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antioxidant | High | Free radical scavenging |

| Antimicrobial | Moderate to High | Disruption of cell membranes |

| Anticancer | Significant (IC50 values < 10 µM) | Induction of apoptosis, modulation of signaling |

Case Studies

Case Study 1: Anticancer Activity in MCF-7 Cells

In a study examining the effects of this compound on MCF-7 cells, researchers reported an IC50 value of approximately 5 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents like doxorubicin. The study concluded that the compound's mechanism involves the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.

Case Study 2: Antimicrobial Efficacy Against E. coli

A separate investigation assessed the antimicrobial properties against E. coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL. The study highlighted the compound's potential as a natural preservative in food products due to its effectiveness against foodborne pathogens.

The biological activities of this compound can be attributed to several mechanisms:

1. Modulation of Enzymatic Activity: The compound inhibits key enzymes involved in oxidative stress and inflammation, contributing to its antioxidant and anti-inflammatory properties.

2. Interaction with Cell Signaling Pathways: It affects pathways such as PI3K/Akt and MAPK, which are critical in regulating cell growth and apoptosis.

3. Induction of Reactive Oxygen Species (ROS): In cancer cells, the compound promotes ROS production, leading to cellular stress and apoptosis.

Propiedades

IUPAC Name |

6-ethyl-2-methyl-3-phenoxy-7-propan-2-yloxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O4/c1-5-15-11-17-19(12-18(15)23-13(2)3)24-14(4)21(20(17)22)25-16-9-7-6-8-10-16/h6-13H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVWAWQQMPLTTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OC(C)C)OC(=C(C2=O)OC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.